molecular formula C24H27ClN2O4 B2969713 4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 636991-97-4

4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2969713
CAS No.: 636991-97-4
M. Wt: 442.94
InChI Key: SSYCTKIXNMXAID-UHFFFAOYSA-N
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Description

4-(3-Chloro-6-methyl-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine is a synthetic organic compound featuring a morpholine core substituted with a 2,6-dimethyl group and a 1-benzothiophene-2-carbonyl moiety. The benzothiophene ring is further substituted with a chlorine atom at position 3 and a methyl group at position 4.

Key structural features:

  • Benzothiophene carbonyl: Introduces aromaticity and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets.
  • Substituents: The 3-chloro and 6-methyl groups on the benzothiophene likely modulate steric and electronic properties.

Properties

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-methylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O4/c1-15-6-8-16(9-7-15)21-20(22(28)17-10-11-19(31-4)18(25)14-17)23(29)24(30)27(21)13-5-12-26(2)3/h6-11,14,21,28H,5,12-13H2,1-4H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGKNTCAQVPERH-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)Cl)O)C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)Cl)\O)/C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H27_{27}ClN2_2O4_4, with a molecular weight of 442.94 g/mol. The structure includes a pyrrole ring, chloro group, methoxy group, dimethylamino group, and a hydroxyl substituent, which contribute to its biological properties.

Property Value
Molecular FormulaC24_{24}H27_{27}ClN2_2O4_4
Molecular Weight442.94 g/mol
CAS Number636991-97-4

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds featuring the pyrrole ring have been associated with anticancer properties. For instance, similar derivatives have shown efficacy in inhibiting various cancer cell lines by inducing apoptosis.
  • Antimicrobial Properties : The presence of the chloro and methoxy groups enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Kinase Inhibition : The dimethylamino group is known to enhance kinase inhibition, which is critical in cancer therapy as many kinases are involved in tumor progression.

Table of Biological Activities of Related Compounds

Compound Name Structural Features Biological Activity
Compound ASimilar pyrrole ring; different substituentsAnticancer
Compound BContains a methoxy group; no chloro substituentAntimicrobial
Compound CDimethylamino group present; different acyl groupKinase inhibition

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. For example, the chloro and methoxy groups may facilitate binding to enzyme active sites or receptor sites, thereby modulating their activity. The dimethylamino group can enhance solubility and permeability, potentially improving bioavailability.

Synthesis

The synthesis of this compound typically involves several multi-step reactions. Techniques such as microwave-assisted synthesis or solvent-free conditions can optimize yields and reduce reaction times. The following general steps outline the synthesis pathway:

  • Formation of the Pyrrole Ring : Starting materials undergo cyclization to form the pyrrole core.
  • Introduction of Substituents : Sequential reactions introduce the chloro, methoxy, and dimethylamino groups.
  • Final Modifications : Hydroxylation and acylation complete the synthesis.

Case Studies

Several studies have highlighted the promising biological activities of this compound:

  • Antitumor Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antitumor effects in vitro on human cancer cell lines, with IC50 values indicating potent activity .
  • Antimicrobial Testing : Another investigation reported that this compound showed effective inhibition against various bacterial strains, suggesting potential for development as an antimicrobial agent .
  • Kinase Inhibition Studies : Research has shown that compounds with similar structures effectively inhibit specific kinases implicated in cancer signaling pathways, providing insights into their therapeutic potential .

Comparison with Similar Compounds

Fenpropimorph (CAS: 67564-91-4)

Structure :

  • Morpholine core substituted with 2,6-dimethyl groups.
  • A 4-tert-butylphenylmethylpropyl chain at position 4 of the morpholine .

Key Differences :

  • The chlorine atom in the target compound may enhance electrophilicity, influencing reactivity in biological systems.

Amorolfine (GHS Product Identifier: amorolfine)

Structure :

  • Morpholine core with 2,6-dimethyl groups.
  • Substituent at position 4: 3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl .

Key Differences :

  • The target compound’s benzothiophene carbonyl may offer unique binding modes due to its planar structure and electron-deficient nature.

Structural and Functional Implications

Electronic and Steric Effects

  • Benzothiophene vs. Phenyl : The benzothiophene in the target compound introduces sulfur-based resonance and increased electron deficiency compared to phenyl groups in Fenpropimorph and Amorolfine. This could alter binding kinetics in enzyme-active sites.
  • Chloro Substituent : The 3-chloro group may enhance intermolecular interactions (e.g., halogen bonding) absent in analogs with alkyl or tert-butyl groups.

Pharmacological Potential

  • Both Fenpropimorph and Amorolfine act on fungal sterol biosynthesis, suggesting the target compound may share a similar mechanism. However, its distinct substituents could confer activity against resistant fungal strains or improved pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-aroyl-3-hydroxy-pyrrolone derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves a multi-step cyclization process using substituted benzaldehydes and amines. For example, adjusting stoichiometric ratios of aldehydes (e.g., 3-chloro-4-methoxybenzaldehyde) and amines (e.g., 3-(dimethylamino)propylamine) in 1,4-dioxane under reflux improves yield. Precipitate formation is monitored, and recrystallization from methanol or ethanol enhances purity .
  • Optimization : Reaction time (e.g., 3–48 hours) and temperature (room temperature vs. reflux) significantly impact yields. For instance, extending reaction times to 10 hours under reflux improved yields in dichlorophenyl derivatives .

Q. How are structural and purity characteristics validated for this compound?

  • Analytical Techniques :

  • Melting Point (mp) : Used to assess purity (e.g., mp 235–237 °C for a related chloro-substituted analog) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-HRMS matches calculated [M+H]+ values within ±0.02 Da) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the aroyl and alkylamino substituents in this compound?

  • SAR Findings :

  • Aroyl Groups : Electron-withdrawing groups (e.g., 3-chloro-4-methoxy) enhance stability and bioactivity compared to electron-donating groups (e.g., 4-methylbenzoyl) .
  • Alkylamino Chains : The 3-(dimethylamino)propyl group improves solubility and pharmacokinetic properties. Replacing dimethylamino with hydroxypropyl reduces basicity but increases crystallinity .
    • Methodology : Substituent effects are tested via systematic synthesis of analogs (e.g., tert-butyl, trifluoromethyl, and dimethylamino-phenyl variants) followed by bioassays .

Q. How can computational methods resolve contradictions in spectral data or bioactivity predictions?

  • Approach :

  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and correlate with experimental NMR/IR data .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize discrepancies between predicted and observed bioactivities .
    • Validation : Compare computational results with crystallographic data (e.g., X-ray diffraction bond lengths and angles) .

Q. What strategies address low yields in cyclization steps during synthesis?

  • Solutions :

  • Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) favor cyclization over side reactions .
  • Catalysis : Base-assisted cyclization (e.g., triethylamine) accelerates ring closure, as seen in 5-hydroxy-pyrrolone derivatives .
  • Workup Adjustments : Cold-water quenching or crushed ice precipitation minimizes impurity carryover .

Q. How can bioactivity data discrepancies between in vitro and in vivo studies be analyzed?

  • Methodology :

  • Metabolic Stability Assays : Test hepatic microsomal degradation to identify rapid metabolization in vivo .
  • Protein Binding Studies : Use equilibrium dialysis to assess compound sequestration by serum proteins, which may reduce free drug availability .
    • Case Study : Analogous pyrrolone derivatives showed reduced in vivo efficacy due to glucuronidation of the 3-hydroxy group, resolved via prodrug strategies .

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